
3-Pyridinecarboxamide, 2-methyl-6-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Pyridinecarboxamide, 2-methyl-6-phenyl- (3-PCM-6P) is a synthetic compound, derived from pyridine, which has a wide range of applications in scientific research. This compound has been studied for its potential therapeutic and biochemical effects, as well as its ability to act as a ligand for certain proteins. 3-PCM-6P has been used in laboratory experiments to study the effects of various drugs and to investigate the effects of various environmental factors on organisms. In
Mécanisme D'action
The mechanism of action of 3-Pyridinecarboxamide, 2-methyl-6-phenyl- is not yet fully understood, however, it is thought to interact with proteins in the cell, modulating their activity and affecting the biochemical processes of the cell. It is also thought to interact with certain receptors, such as the adenosine receptor, and to modulate the activity of these receptors.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Pyridinecarboxamide, 2-methyl-6-phenyl- are not yet fully understood, however, it has been shown to modulate the activity of certain proteins and receptors, which may lead to changes in the biochemical processes of the cell. It has also been shown to have an effect on the activity of certain enzymes, such as tyrosine hydroxylase, and to affect the expression of certain genes.
Avantages Et Limitations Des Expériences En Laboratoire
3-Pyridinecarboxamide, 2-methyl-6-phenyl- has several advantages for use in laboratory experiments. It is relatively easy to synthesize and can be isolated by crystallization. It is also relatively stable, which makes it ideal for use in long-term experiments. However, it is not suitable for use in experiments involving high temperatures or strong acids or bases, as it may degrade under these conditions.
Orientations Futures
There are several potential future directions for 3-Pyridinecarboxamide, 2-methyl-6-phenyl- research. It could be studied further to determine its mechanism of action and its effects on biochemical processes. It could also be studied to investigate its therapeutic potential and its effects on various diseases. Additionally, it could be studied to investigate its effects on certain receptors and to determine its potential for use as a ligand for certain proteins. Finally, it could be studied further to determine its effects on various environmental factors, such as temperature and pH.
Méthodes De Synthèse
3-Pyridinecarboxamide, 2-methyl-6-phenyl- is synthesized by the reaction of 2-methyl-6-phenylpyridine with ethyl chloroformate in the presence of a base, such as sodium hydroxide or potassium carbonate. This reaction is typically conducted at room temperature and the product is isolated by crystallization. The structure of 3-Pyridinecarboxamide, 2-methyl-6-phenyl- is confirmed by 1H NMR and 13C NMR spectroscopy.
Applications De Recherche Scientifique
3-Pyridinecarboxamide, 2-methyl-6-phenyl- is used in scientific research to study the effects of various drugs and environmental factors on organisms. It has been used as a ligand for certain proteins and has been studied for its potential therapeutic and biochemical effects. It has also been used to investigate the effects of various environmental factors on organisms.
Propriétés
IUPAC Name |
2-methyl-6-phenylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O/c1-9-11(13(14)16)7-8-12(15-9)10-5-3-2-4-6-10/h2-8H,1H3,(H2,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCWBUMFUHLAWES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)C2=CC=CC=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70457249 |
Source


|
| Record name | 3-Pyridinecarboxamide, 2-methyl-6-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70457249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Pyridinecarboxamide, 2-methyl-6-phenyl- | |
CAS RN |
132382-00-4 |
Source


|
| Record name | 3-Pyridinecarboxamide, 2-methyl-6-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70457249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(tert-butyldimethylsilyl)oxy]pentan-2-ol](/img/structure/B6599374.png)
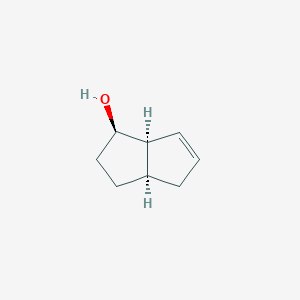
![tert-butyl 3-[3-(methoxycarbonyl)phenyl]piperazine-1-carboxylate](/img/structure/B6599389.png)
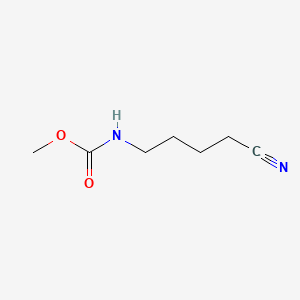
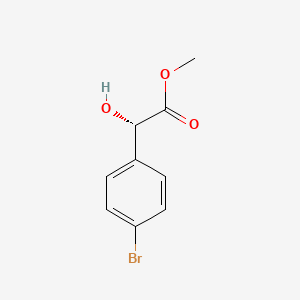
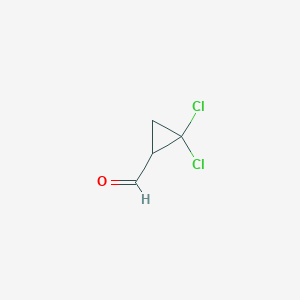
![3,13-diazatricyclo[7.4.0.0,2,7]trideca-1(13),2,4,6,9,11-hexaene](/img/structure/B6599424.png)


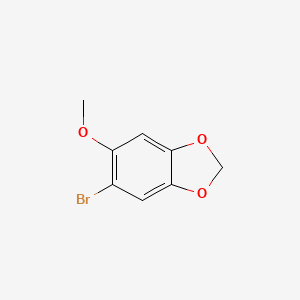



![({bis[2-(tetradecanoyloxy)ethyl]carbamoyl}methyl)trimethylazanium chloride](/img/structure/B6599469.png)